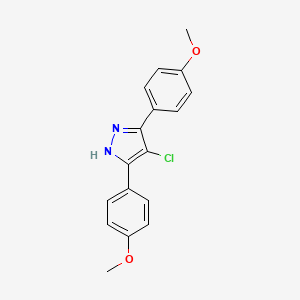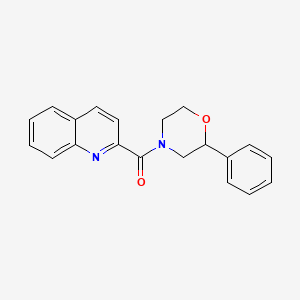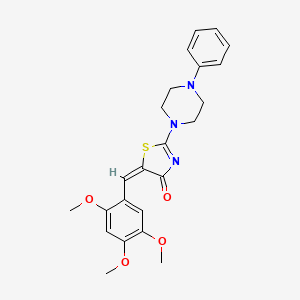
N-cyclohexyl-N,1,3,6-tetramethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"N-cyclohexyl-N,1,3,6-tetramethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide" is a compound of interest in the field of chemistry due to its unique structure and potential for various applications. The compound's synthesis, molecular and physical characteristics, as well as its chemical behaviors, are critical for understanding its potential uses and interactions with other substances.
Synthesis Analysis
The synthesis of related sulfonamide derivatives often involves reactions with primary amino moieties and various catalysts under specific conditions. For example, derivatives synthesized from o-aminopyridine, aromatic and aliphatic aldehydes, and cyclohexyl isocyanide in the presence of catalysts at room temperature under solvent-free conditions have been reported, highlighting a method that might be similar to or inspire the synthesis of the specified compound (R. Ghorbani-Vaghei & M. Amiri, 2014).
Molecular Structure Analysis
The analysis of molecular structures, including sulfonamide derivatives, often involves examining their conformation, hydrogen-bonding interactions, and crystal structures. For instance, studies on sulfanylidene tetrahydropyrimidine derivatives reveal complex hydrogen-bonded ribbon structures, which may offer insights into the molecular structure of "this compound" (B. Sarojini et al., 2015).
Chemical Reactions and Properties
The reactivity of sulfonamide derivatives with various reagents under different conditions is a key aspect of their chemical properties. For example, the reaction of sulfonamides with carbodiimides to form cycloadducts, which can undergo further transformations, illustrates the reactive nature of these compounds and provides a basis for understanding similar reactions that "this compound" might undergo (T. Minami et al., 1973).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in various environments. Research on compounds like "this compound" often includes detailed physical characterization to facilitate their use in further studies and applications.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards other chemical groups, are essential aspects of sulfonamide chemistry. Investigations into the reactivity of sulfonamides with heterocumulenes, for example, reveal their potential to form various cyclic and acyclic structures, suggesting a wide range of chemical behaviors that could be relevant for the compound (M. Anitha & K. Swamy, 2018).
Applications De Recherche Scientifique
Computational Quantum Chemical and Biological Studies
A study by Gaurav and Krishna (2021) in the Journal of Pharmaceutical Research International explored the Computational Quantum Chemical (CQC) aspects, Pharmacokinetic properties, and other biological components of Uracil-5-Tertiary Sulfonamides, which are structurally related to N-cyclohexyl-N,1,3,6-tetramethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide. This research provided insights into the spectral chemical data and pharmacokinetic properties of these compounds (Gaurav & Krishna, 2021).
Synthesis and Properties of Derivatives
Śladowska et al. (1990) in Farmaco studied the condensation of similar compounds, leading to derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate. This research is relevant to understanding the synthetic routes and properties of derivatives related to the chemical compound (Śladowska et al., 1990).
Cytotoxic Activity and Antimicrobial Properties
Elumalai et al. (2017) in the Journal of Taibah University for Science investigated the antimicrobial and in vitro cytotoxicity of novel sulphanilamide condensed 1,2,3,4-tetrahydropyrimidines, which are structurally similar to the compound . Their findings showed varying degrees of antimicrobial activities and cytotoxicity, providing insights into the potential biomedical applications of these compounds (Elumalai et al., 2017).
Precursor to Biologically Active Compounds
Haider et al. (2009) in Acta Crystallographica Section E: Structure Reports Online described the synthesis of N-cyclohexyl-N-propylbenzenesulfonamide and N-cyclohexyl-N-ethylbenzenesulfonamide. These compounds are of interest as precursors to biologically active sulfur-containing heterocyclic compounds, suggesting a potential application area for this compound (Haider et al., 2009), (Khan et al., 2009).
Propriétés
IUPAC Name |
N-cyclohexyl-N,1,3,4-tetramethyl-2,6-dioxopyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4S/c1-10-12(13(18)16(3)14(19)15(10)2)22(20,21)17(4)11-8-6-5-7-9-11/h11H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPLYSPGYASXHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)N(C)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-tert-butyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2489216.png)
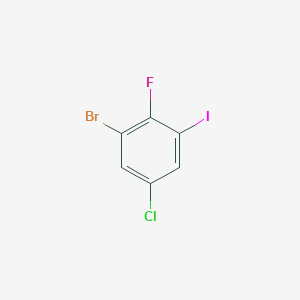
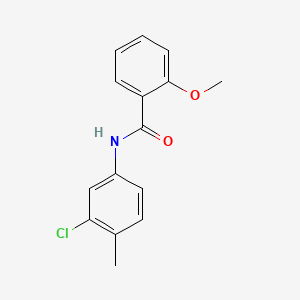
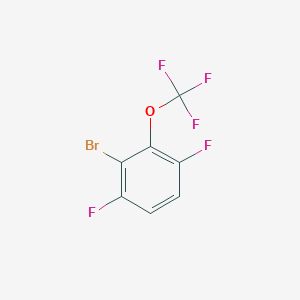
![Ethyl 2-[2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2489221.png)
amino}acetamide](/img/structure/B2489224.png)
![1-(4-Chlorophenyl)-3-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea](/img/structure/B2489225.png)
![2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2489226.png)
![(2E)-2-[(5-chloro-2-thienyl)sulfonyl]-3-(dimethylamino)acrylonitrile](/img/structure/B2489228.png)
![N-(5-chloro-2-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2489229.png)
